molecular formula C17H15N3O3 B7358101 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one

Numéro de catalogue B7358101
Poids moléculaire: 309.32 g/mol
Clé InChI: KRGBXOMJGIBRIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, also known as DQBQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DQBQ is a quinazoline derivative that has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors.

Mécanisme D'action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates. Additionally, this compound has been shown to bind to the DNA-binding site of topoisomerases, thereby preventing the cleavage and religation of DNA strands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and topoisomerases. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent inhibitory activity against enzymes and receptors, and its potential applications in various fields of research. However, this compound also has some limitations, including its relatively high cost and limited availability, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, including its potential applications in the development of novel anticancer drugs, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, and its potential as a tool for studying the mechanisms of enzyme and receptor activity. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and toxicity in vivo.

Méthodes De Synthèse

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)aniline with 2-chloro-3-formylquinazoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable option for large-scale synthesis.

Applications De Recherche Scientifique

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against several enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. These inhibitory activities make this compound a potential candidate for the development of novel anticancer drugs.

Propriétés

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16-12-3-1-2-4-13(12)19-17(20-16)18-10-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9H,7-8,10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGBXOMJGIBRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.